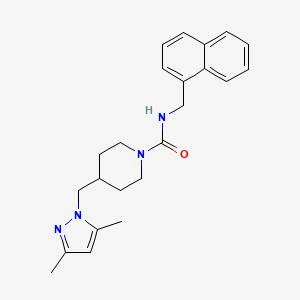

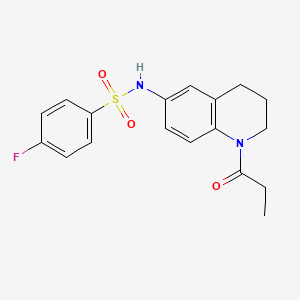

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

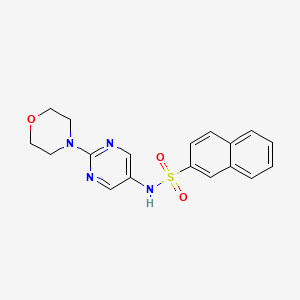

“1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” is a chemical compound with the molecular formula C17H16N2O2 . It has been mentioned in various scientific literature .

Molecular Structure Analysis

The molecular structure of “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be analyzed based on its molecular formula C17H16N2O2 . The active molecule(s) are less than 10 kDa in molecular mass .Chemical Reactions Analysis

The chemical reactions involving “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be complex. As mentioned earlier, the [4+1]-spirocyclization of nitroalkenes to indoles provided a convenient new approach to 2-(1H-indol-2-yl)acetonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be inferred from its molecular structure. For instance, it has a molecular weight of 280.32 . More specific properties such as melting point and solubility were not found in the retrieved documents.科学的研究の応用

Chemical Reactions and Synthesis

Reactions with Nitrogen Dioxide and Nitrous Acid : 2-Phenyl- and 1-methyl-2-phenylindole react with nitrogen dioxide or nitrous acid, leading to isonitroso and 3-nitroso indole derivatives. The reaction pathways and products vary depending on the substituents on the indole ring and the reagents used, showcasing the versatility of indoles in organic synthesis (Astolfi et al., 2006).

Nucleophilic Addition Reactions : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions to form 3-substituted-2-nitroindoles, illustrating the potential for constructing complex indole derivatives through strategic functional group manipulation (Pelkey et al., 1999).

Electrosynthesis from o-Nitrostyrenes : A novel electrosynthesis method for 1H-indole derivatives from o-nitrostyrenes highlights the expanding toolbox of synthetic methods available for indole derivatives. This method emphasizes the role of electrochemistry in organic synthesis (Du et al., 2011).

Structural and Spectroscopic Analysis

Structural Characterization : Structural, vibrational, and NMR spectroscopic investigations have been carried out on novel 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole. These studies demonstrate the importance of detailed characterization in understanding the properties of indole derivatives (Bhat et al., 2017).

Reaction Mechanisms and Intermediates : Investigations into the reactions of 2-phenylindole with aromatic amines under anodic oxidation provide insights into the reactivity of radical cations and the formation of novel indole derivatives. Such studies are vital for understanding reaction mechanisms in organic chemistry (Greci et al., 2000).

Synthesis and Biological Evaluation : The synthesis and evaluation of 1-phenyl, 3-ethoxycarbonyl, 5-hydroxy indole derivatives as potential antimicrobial agents demonstrate the biological applications of indole derivatives. This research bridges the gap between organic synthesis and pharmacology (Kalshetty et al., 2012).

Biological Activity and Applications

Antifungal and Antimicrobial Potential : Research on the synthesis and biological evaluation of diorganosilicon(IV) complexes of indole-2,3-dione derivatives shows promising antimicrobial and fungicidal activities. These studies highlight the potential of indole derivatives in developing new therapeutic agents (Singh et al., 2005).

Vasorelaxant Effects : The study of the vasorelaxant effects of 1-nitro-2-phenylethane, an indole derivative, involves the stimulation of the soluble guanylate cyclase-cGMP pathway. This research provides valuable insights into the cardiovascular applications of indole derivatives (Brito et al., 2013).

Enantioselective Synthesis : The enantioselective construction of dihydropyrido[1,2-a]indoles via organocatalysis shows the potential of indole derivatives in asymmetric synthesis, which is crucial for the development of chiral drugs and materials (Ding et al., 2019).

将来の方向性

The future directions for research on “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a facile, efficient, economic, and eco-friendly method to construct 3-(2-nitroalkyl)indoles is still highly desirable .

特性

IUPAC Name |

1-methyl-3-(2-nitro-1-phenylethyl)indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-18-11-16(14-9-5-6-10-17(14)18)15(12-19(20)21)13-7-3-2-4-8-13/h2-11,15H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQOLNRNTNCIGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320127 |

Source

|

| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole | |

CAS RN |

109811-96-3 |

Source

|

| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)

![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)

![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)